Molecular structure and geometry of RuCl(S,S)-Tsdpen
Molecular structure and geometry of RuCl(S,S)-Tsdpen
An In-depth Technical Guide to the Molecular Structure and Geometry of Chlororuthenium(II)
Abstract
Chlororuthenium(II), commonly abbreviated as RuCl((S,S)-Tsdpen)(p-cymene), is a cornerstone catalyst in the field of asymmetric synthesis. Its remarkable efficiency and high enantioselectivity in transfer hydrogenation reactions of ketones and imines have established it as an invaluable tool for chemists in pharmaceutical and fine chemical industries.[1][2][3] This guide provides a detailed exploration of the molecular architecture of this organometallic complex. A profound understanding of its three-dimensional structure is paramount, as the specific geometric arrangement of its constituent ligands directly governs its catalytic behavior and stereochemical control. We will dissect the coordination environment of the ruthenium center, analyze the conformation of the chiral ligand, and detail the state-of-the-art analytical techniques employed for its structural elucidation.
Molecular Composition and Core Attributes
The catalyst is an air-stable, typically orange to brown crystalline powder.[2][4] Its identity is defined by a central ruthenium atom coordinated by a chloride, a p-cymene, and a chiral diamine ligand.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₅ClN₂O₂RuS | [2][4][5][6][7] |
| Molecular Weight | ~636.21 g/mol | [2][4][5][6] |
| CAS Number | 192139-90-5 | [2][3][4][7][8] |
| Common Synonyms | Chloro(p-cymene)[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine]ruthenium(II) | [2][6] |
| Appearance | Orange to brown powder | [2][4] |
| Melting Point | >175 °C | [2][3] |
Coordination Geometry and Stereochemical Environment
The geometry around the ruthenium(II) center is best described as a pseudo-octahedral, half-sandwich configuration, often referred to as a "piano-stool" geometry.[5] This arrangement is characteristic of complexes featuring a bulky η⁶-coordinated arene ligand that occupies three coordination sites, forming the "seat" of the stool.
The coordination sphere is composed of:
-
An η⁶-p-cymene Ligand : This aromatic ring is bound to the ruthenium center through π-interactions of its six carbon atoms.
-
A Chloride Ligand (Cl⁻) : A simple anionic ligand that occupies one coordination site.
-
A Bidentate (S,S)-Tsdpen Ligand : This is the chiral heart of the catalyst. It coordinates to the ruthenium center through two nitrogen atoms: one from the primary amine (-NH₂) and one from the deprotonated sulfonamide (-NTs) group.
The precise and rigid orientation of the (S,S)-Tsdpen ligand is the critical factor for inducing asymmetry. The two phenyl groups on the ethylenediamine backbone adopt a specific conformation that creates a highly defined chiral pocket around the metal's active site.[5] This steric arrangement dictates the facial selectivity of substrate binding, ensuring that the hydride transfer occurs preferentially to one prochiral face of the ketone or imine, leading to the formation of one enantiomer of the product in high excess.[5][9]
Caption: Coordination sphere of the Ru(II) center.
Structural Elucidation: A Multi-Technique Approach
Determining the precise molecular structure of RuCl((S,S)-Tsdpen)(p-cymene) is not reliant on a single method but rather a constellation of analytical techniques that provide complementary information in both the solid state and in solution. This integrated approach ensures a comprehensive and validated structural assignment.
X-Ray Diffraction Analysis
Expertise & Causality: Single-crystal X-ray diffraction (XRD) stands as the definitive method for mapping the atomic positions in the solid state. It provides unambiguous data on bond lengths, bond angles, and the absolute configuration of the chiral centers. For related complexes, XRD analysis has confirmed the pseudo-octahedral geometry and the specific binding mode of the ligands.[5][10] The diffraction pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the construction of a precise three-dimensional model.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness: NMR spectroscopy is the most powerful tool for confirming the structure in solution, the medium in which catalysis typically occurs.[5] The spectrum acts as a constitutional fingerprint, and its features must align perfectly with the proposed structure for it to be considered valid.
-
¹H NMR: The coordination of the p-cymene ring to the chiral ruthenium center renders its aromatic protons diastereotopic. This non-equivalence is a key diagnostic feature, resulting in four distinct signals, typically observed as doublets between δ 5.0–6.0 ppm.[5] Protons on the tosyl group and the phenyl rings of the Tsdpen ligand resonate in the aromatic region, while the methine protons of the diamine backbone show characteristic shifts.
-
¹³C NMR: This technique provides complementary information, showing distinct signals for all unique carbon atoms in the complex, confirming the connectivity of both the p-cymene and Tsdpen ligands.[5]
Vibrational Spectroscopy (Infrared - IR)
Expertise & Causality: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups, confirming the successful coordination of the Tsdpen ligand. The coordination to the metal center influences the bond strengths and, consequently, their vibrational frequencies.
-
N-H stretches: Appear in the 3200-3400 cm⁻¹ region, indicative of the coordinated amino group.[5]
-
S=O stretches: Strong, characteristic asymmetric and symmetric stretching vibrations from the tosyl group are found at 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.[5]
-
Ru-Cl stretch: A band in the far-IR region, typically around 270-300 cm⁻¹, can be assigned to the Ru-Cl stretching vibration, confirming the presence of the chloride ligand in the inner coordination sphere.[5]
Mass Spectrometry (MS)
Trustworthiness: High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is essential for confirming the catalyst's elemental composition.[5] The system is self-validating through the observation of the molecular ion's mass-to-charge ratio (m/z), which must match the calculated value for the molecular formula C₃₁H₃₅ClN₂O₂RuS. A crucial piece of evidence is the distinctive isotopic pattern of the molecular ion peak, which arises from the seven stable isotopes of ruthenium. This signature provides extremely high confidence in the assignment of the molecular formula.[5]
Computational Modeling
Authoritative Grounding: Density Functional Theory (DFT) calculations are frequently used to complement experimental data.[11][12] These computational studies can predict the lowest energy geometry of the complex, calculate structural parameters like bond lengths and angles, and model the transition states of the catalytic cycle.[12] This theoretical grounding is invaluable for rationalizing the high enantioselectivity observed in reactions catalyzed by this complex and for guiding the design of next-generation catalysts.
Caption: Integrated workflow for structural elucidation.
Key Experimental Protocols
The integrity of any analysis rests on the quality of the starting material. The synthesis of the chiral ligand is a critical, foundational step.
Protocol: Synthesis of (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-Tsdpen)
Rationale: This procedure employs a selective monosulfonylation of the diamine. Cooling the reaction is critical to control exothermicity and prevent the formation of the undesired disulfonylated byproduct, ensuring high purity of the chiral ligand.
-
Dissolution: Dissolve (1S,2S)-1,2-diphenylethylenediamine in a suitable aprotic solvent, such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 equivalent) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.[5]
-
Reaction: Stir the mixture for an additional 1-2 hours at 0 °C.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel to yield the pure (S,S)-Tsdpen ligand.[5]
Conclusion
The molecular structure of RuCl((S,S)-Tsdpen)(p-cymene) is a masterful example of rational catalyst design. Its pseudo-octahedral, "piano-stool" geometry provides a stable yet reactive framework. The true source of its catalytic prowess lies in the rigid and well-defined chiral environment created by the bidentate (S,S)-Tsdpen ligand. This specific three-dimensional architecture creates a highly selective pocket that is fundamental to its ability to deliver products with near-perfect enantioselectivity. The elucidation of this structure, achieved through a synergistic application of spectroscopic, diffraction, and computational methods, provides the essential foundation for understanding its mechanism and for the future development of advanced asymmetric catalysts.
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